5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide
Overview
Description
5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a triazolothiadiazole moiety, and a furamide group, making it a subject of study in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazolothiadiazole Core: This step involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions to form the triazolothiadiazole ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through electrophilic aromatic substitution reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling with the Furamide Group: The final step involves the coupling of the triazolothiadiazole intermediate with a furamide derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent, targeting enzymes like shikimate dehydrogenase.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes like shikimate dehydrogenase, disrupting essential metabolic pathways in pathogens . The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A common herbicide with a similar dichlorophenyl group.
Triazolothiadiazole Derivatives: Compounds with similar triazolothiadiazole cores, studied for various biological activities.
Uniqueness
What sets 5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide apart is its combination of functional groups, which imparts unique chemical and biological properties. The presence of both the dichlorophenyl and triazolothiadiazole moieties allows for diverse interactions with biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N5O2S/c1-11-25-26-21-28(11)27-20(31-21)12-2-5-14(6-3-12)24-19(29)18-9-8-17(30-18)15-7-4-13(22)10-16(15)23/h2-10H,1H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOYTQQCKRNIPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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